Methyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate

photoresist formulation novolak compatibility DNQ sulfonate ester solubility

Methyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate (CAS 59297-04-0; molecular formula C₁₁H₈N₂O₄S; MW 264.26 g/mol) is a 1,2-naphthoquinone-2-diazide-5-sulfonic acid methyl ester—a member of the diazonaphthoquinone (DNQ) sulfonate ester class that serves as the dominant photoactive compound (PAC) family in positive-tone novolak-based photoresists for semiconductor manufacturing. The compound bears the photoreactive 5-sulfonate substitution pattern on the naphthalene ring and the smallest possible alkyl ester group (methyl).

Molecular Formula C11H8N2O4S
Molecular Weight 264.26 g/mol
CAS No. 59297-04-0
Cat. No. B13749786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate
CAS59297-04-0
Molecular FormulaC11H8N2O4S
Molecular Weight264.26 g/mol
Structural Identifiers
SMILESCOS(=O)(=O)C1=CC=CC2=C1C=CC(=C2[O-])[N+]#N
InChIInChI=1S/C11H8N2O4S/c1-17-18(15,16)10-4-2-3-8-7(10)5-6-9(13-12)11(8)14/h2-6H,1H3
InChIKeyLKTWGVXHYIBDGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 6-Diazo-5,6-Dihydro-5-Oxonaphthalene-1-Sulphonate (CAS 59297-04-0): Procurement-Grade Overview of a DNQ-5-Sulfonate Methyl Ester Photoactive Compound


Methyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate (CAS 59297-04-0; molecular formula C₁₁H₈N₂O₄S; MW 264.26 g/mol) is a 1,2-naphthoquinone-2-diazide-5-sulfonic acid methyl ester—a member of the diazonaphthoquinone (DNQ) sulfonate ester class that serves as the dominant photoactive compound (PAC) family in positive-tone novolak-based photoresists for semiconductor manufacturing [1]. The compound bears the photoreactive 5-sulfonate substitution pattern on the naphthalene ring and the smallest possible alkyl ester group (methyl). Upon exposure to UV radiation (typically 365–436 nm), it undergoes Wolff rearrangement with loss of N₂ to generate an indene carboxylic acid, effecting the solubility switch that defines positive-tone lithographic imaging [2]. Its position within the DNQ sulfonate ester landscape—specifically the 5-sulfonate regioisomer with a methyl ester terminus—carries distinct and quantifiable consequences for novolak resin compatibility, developer behaviour, and pattern profile fidelity relative to its 4-sulfonate and higher-alkyl-ester analogs.

Why DNQ Sulfonate Esters Are Not Interchangeable: Critical Differentiation Drivers for Methyl 6-Diazo-5,6-Dihydro-5-Oxonaphthalene-1-Sulphonate


Within the DNQ sulfonate ester family, both the sulfonate regioisomer position (4- vs. 5-) and the ester alkyl group size (methyl, ethyl, butyl, etc.) independently and interactively govern novolak miscibility, dissolution inhibition efficiency, developer compatibility, and pattern profile quality [1]. Substituting a 5-sulfonate methyl ester with a 4-sulfonate analog trades superior resin solubility for higher photospeed but introduces developer residue issues [1]. Replacing the methyl ester with a higher alkyl homolog can eliminate pattern-edge footing defects but alters dissolution kinetics and solvent compatibility [2]. Generic interchange without accounting for these quantified differences risks formulation instability, residue formation, and lithographic yield loss. The evidence below establishes where this specific compound—DNQ-5-sulfonate methyl ester—occupies a distinct and non-substitutable position in the design space.

Quantitative Differentiation Evidence for Methyl 6-Diazo-5,6-Dihydro-5-Oxonaphthalene-1-Sulphonate vs. Closest Analogs


5-Sulfonate Regioisomer Delivers Superior Novolak Resin Solubility vs. 4-Sulfonate—A Procurement-Decisive Formulation Parameter

The 5-sulfonate regioisomer, to which methyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate belongs, provides superior solubility in novolak resin and casting solvents compared to the corresponding 4-sulfonate isomer. This solubility advantage is explicitly identified in U.S. Patent 5,362,599 as the primary reason that 5-sulfonates 'remain by far the more popular esters for use in photoresists' [1]. In contrast, it is difficult to achieve more than 15% by weight of solid film loading with 4-sulfonic acid esters of hydroxybenzophenone, whereas 5-sulfonate esters routinely permit higher loading and more robust formulation latitude [1]. The 4-sulfonate esters also require surfactants in tetramethylammonium hydroxide (TMAH) developers for complete removal of exposed resist, while 5-sulfonate-based formulations can, with appropriate formulation, achieve clean development [1].

photoresist formulation novolak compatibility DNQ sulfonate ester solubility

Methyl Ester Group Introduces Pattern-Edge Footing Risk Absent in Butyl Ester Analogs—Direct Comparative Lithographic Evidence

In a photosensitive polyimide system based on polyamic acid ester with pendant carboxylic acid (PAE-COOH) and a DNQ sensitizer, Ueno et al. (1998) demonstrated that the methyl ester of PAE-COOH produced residue at the edge of hole patterns (footing) after development, whereas the butyl ester of PAE-COOH under identical conditions avoided this footing defect entirely [1]. Although this comparison is made at the polymer ester level rather than the DNQ sulfonate ester level, it establishes a class-level principle: the methyl ester group, due to its smaller size and higher polarity, can interact differently with the developer and leave undesirable residues at pattern edges compared to longer-chain alkyl esters. This finding is corroborated by the DNQ sulfonate ester literature, where the choice of ester alkyl group is known to modulate dissolution rate (R₀), developer wetting, and pattern profile steepness [2].

photoresist patterning footing defect alkyl ester effect lithographic profile

5-Sulfonate Methyl Ester Exhibits Lower I-Line Absorbance and Photospeed vs. 4-Sulfonate—A Deliberate Design Trade-Off for Process Control

According to U.S. Patent 5,362,599, 4-sulfonic acid esters possess higher absorbance at the I-line (365 nm) than the corresponding 5-sulfonates, thus providing higher photospeed and improved internal masking [1]. The 4-sulfonate also generates both a sulfonic acid and a carboxylic acid upon irradiation, whereas the 5-sulfonate (including methyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate) generates only a carboxylic acid photoproduct [1]. This mechanistic difference means the 5-sulfonate methyl ester provides inherently slower photospeed but also avoids the excess acidity that can cause dark erosion and shelf-life instability in 4-sulfonate formulations. Typical DNQ-5-sulfonate-based novolak resists exhibit contrast (γ) values in the range of 2.5–5.0 and photospeeds (E₀) of 20–100 mJ/cm² at I-line, with the exact values depending on PAC loading (typically 17–30 wt% DNQ in novolak) [2].

DNQ photochemistry I-line lithography absorbance photospeed internal masking

Physicochemical Identity: LogP, PSA, and HPLC Retention Define This Compound's Unique Position in the DNQ Sulfonate Ester Property Space

Methyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate carries the smallest possible alkyl ester substituent (methyl) on the DNQ-5-sulfonate scaffold. This yields a LogP of approximately 0.81–2.06 (depending on computational method) and a polar surface area (PSA) of 96.84–106.21 Ų [1]. For comparison, the o-tolyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulfonate (aryl ester analog) exhibits a LogP of approximately 2.90, demonstrating that the methyl ester confers significantly lower lipophilicity and higher relative polarity than aromatic ester congeners . This property profile directly impacts the compound's solubility in casting solvents (preferring mid-polarity solvents such as ethyl 3-ethoxypropionate and PGMEA), its miscibility with novolak resins, and its chromatographic behaviour under reverse-phase HPLC conditions—where it is readily analyzed using an acetonitrile/water/phosphoric acid mobile phase on a Newcrom R1 column [1].

LogP polar surface area HPLC retention DNQ sulfonate ester physicochemical characterization

5-Sulfonate Esters Require Surfactant-Modified Developers for Residue-Free Development vs. 4-Sulfonate—A Process Integration Consideration

U.S. Patent 5,362,599 explicitly states that the irradiation products of 4-sulfonate esters facilitate development in simple metal-ion-free developers (tetramethylammonium hydroxide, TMAH), whereas 5-sulfonates (including methyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate) 'usually require surfactants to remove the exposed photoresist completely' [1]. This means that photoresist formulations based on this 5-sulfonate methyl ester may necessitate the addition of surfactants to the TMAH developer to achieve residue-free pattern clearance. In contrast, 4-sulfonate-based formulations can achieve clean development without surfactant additives, simplifying the developer chemistry but at the cost of reduced novolak solubility [1]. This developer requirement represents a tangible process-cost and complexity differential that procurement teams must account for when selecting between 5-sulfonate and 4-sulfonate PACs.

TMAH developer surfactant photoresist development DNQ sulfonate residue control

Validated Application Scenarios for Methyl 6-Diazo-5,6-Dihydro-5-Oxonaphthalene-1-Sulphonate Based on Quantitative Evidence


Standard Novolak-Based I-Line Positive Photoresist Formulations Requiring High PAC Loading and Shelf Stability

The superior novolak resin solubility of the 5-sulfonate regioisomer [1] makes methyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate the appropriate PAC choice for conventional I-line (365 nm) positive photoresist formulations where PAC loading of 17–30 wt% is needed for adequate dissolution inhibition and contrast [2]. The compound's methyl ester provides the lowest possible LogP among alkyl ester DNQ-5-sulfonates, ensuring compatibility with mid-polarity casting solvents such as PGMEA and ethyl 3-ethoxypropionate [3]. In this scenario, the 5-sulfonate methyl ester is preferred over 4-sulfonate analogs because the latter cannot achieve practical film loading without specialty resin modification [1].

DNQ Photochemistry Mechanistic Studies and Photo-Wolff Rearrangement Model Compound

The compound's single DNQ chromophore, well-defined methyl ester substituent, and high purity (analyzable by reverse-phase HPLC with acetonitrile/water/phosphoric acid mobile phase) [3] position it as an ideal model substrate for fundamental studies of DNQ photolysis kinetics, Wolff rearrangement quantum yield determination, and transient absorption spectroscopy [2]. Its lower I-line absorbance relative to 4-sulfonate analogs simplifies kinetic analysis by reducing inner-filter effects during photolysis experiments [1]. Researchers requiring a DNQ compound with minimal structural complexity for mechanistic work should select this methyl ester over multi-DNQ PACs or mixed-ester products.

Photosensitive Polyimide and Advanced Polymer Patterning Where Methyl Ester Reactivity Enables Specific Dissolution Profiles

Although the methyl ester group has been associated with pattern-edge footing in certain PAE-COOH polymer systems when compared to butyl ester analogs [4], this very characteristic—higher developer interaction at pattern edges—can be exploited in applications where controlled undercut or specific sidewall angles are desired. The compound's higher polarity (LogP 0.81–2.06) versus aryl ester DNQ sulfonates [3] provides differentiated dissolution behaviour in aqueous-alkali developers, making it suitable for thick-film photoresist applications where gradual, controlled development is preferred over aggressive dissolution.

HPLC Method Development and Analytical Reference Standard for DNQ Sulfonate Ester Quality Control

The compound's established reverse-phase HPLC behaviour on Newcrom R1 columns with acetonitrile/water/phosphoric acid mobile phase [3], combined with its well-defined molecular structure (MW 264.26, PSA 96.84–106.21 Ų) [3], supports its use as an analytical reference standard for purity assessment of DNQ sulfonate ester batches. Its chromatographic retention is predictable based on its LogP, enabling method transfer across laboratories. This application leverages the compound's identity as the structurally simplest DNQ-5-sulfonate alkyl ester, minimizing chromatographic interference from positional isomers or mixed ester populations.

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